molecular formula C11H14N4O2 B12685793 2-(Dimethylamino)ethyl 4-azidobenzoate CAS No. 84389-35-5

2-(Dimethylamino)ethyl 4-azidobenzoate

Cat. No.: B12685793
CAS No.: 84389-35-5
M. Wt: 234.25 g/mol
InChI Key: PQKIJCOGSCWWMN-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl 4-azidobenzoate is a chemical compound with the molecular formula C11H14N4O2. It is an ester derivative of benzoic acid, where the carboxyl group is replaced by a 4-azido group and the hydroxyl group is replaced by a 2-(dimethylamino)ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dimethylamino)ethyl 4-azidobenzoate typically involves the esterification of 4-azidobenzoic acid with 2-(dimethylamino)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Dimethylamino)ethyl 4-azidobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new compounds with different functional groups.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Dimethylamino)ethyl 4-azidobenzoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Employed in the study of biological processes and as a tool for labeling and tracking biomolecules.

    Medicine: Investigated for its potential use in drug development and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)ethyl 4-azidobenzoate involves its interaction with specific molecular targets and pathways. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it useful in bioconjugation and labeling studies. The compound can also interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)ethyl 4-aminobenzoate: Similar structure but with an amino group instead of an azido group.

    2-(Dimethylamino)ethyl 4-nitrobenzoate: Contains a nitro group instead of an azido group.

    2-(Dimethylamino)ethyl 4-hydroxybenzoate: Features a hydroxyl group in place of the azido group

Uniqueness

2-(Dimethylamino)ethyl 4-azidobenzoate is unique due to its azido group, which imparts distinct chemical reactivity and potential for click chemistry applications. This makes it particularly valuable in bioconjugation and labeling studies, setting it apart from other similar compounds .

Properties

CAS No.

84389-35-5

Molecular Formula

C11H14N4O2

Molecular Weight

234.25 g/mol

IUPAC Name

2-(dimethylamino)ethyl 4-azidobenzoate

InChI

InChI=1S/C11H14N4O2/c1-15(2)7-8-17-11(16)9-3-5-10(6-4-9)13-14-12/h3-6H,7-8H2,1-2H3

InChI Key

PQKIJCOGSCWWMN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)C1=CC=C(C=C1)N=[N+]=[N-]

Origin of Product

United States

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